2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-15-4-2-1-3-12(15)9-16(21)19-13-10-18-20(11-13)14-5-7-22-8-6-14/h1-4,10-11,14H,5-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJPCQQFWXEMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone.
Introduction of the tetrahydropyran ring: This step involves the reaction of the pyrazole intermediate with a tetrahydropyran derivative.
Attachment of the chlorophenyl group: This can be done through a substitution reaction where the chlorophenyl group is introduced to the intermediate compound.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with acetic anhydride or a similar reagent to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biology: It is used in biochemical studies to understand its interaction with biological molecules.
Industry: The compound can be used in the development of new industrial chemicals and processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide ()
- Structure: Differs in the pyrazole substituents (4-chlorophenyl and cyano groups vs. oxan-4-yl).
- The electron-withdrawing cyano group enhances stability and binding to GABA receptors in insects.
- Synthesis : Utilizes palladium-catalyzed coupling reactions, contrasting with the oxane-containing compound’s likely use of nucleophilic substitutions or cyclization .
2-(2-Chlorophenyl)-N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)Acetamide (3d, )
- Structure : Replaces the pyrazole-oxane moiety with a thiadiazole ring bearing a mercapto group.
- Physicochemical Properties : Higher melting point (212–216°C) due to hydrogen bonding via the thiadiazole’s sulfur and nitrogen atoms. The mercapto group increases acidity (pKa ~8–10), influencing solubility in basic media.
- Synthetic Yield : 82% via straightforward acetylation, suggesting higher efficiency than multi-step oxane-functionalized syntheses .
2-(2,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide (–15)
- Structure : Dichlorophenyl group and dihydro-pyrazol ring with a ketone.
- Crystallography: Exhibits intermolecular N–H···O hydrogen bonds, stabilizing the lattice.
- Activity: Not explicitly stated, but dihydro-pyrazol derivatives are often explored for anti-inflammatory or anticancer effects .
2-{[5-(4-Chlorophenyl)-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Ethoxyphenyl)Acetamide ()
- Structure : Triazole core with ethoxyphenyl and sulfanyl groups.
- Lipophilicity : The ethoxy group increases logP, favoring blood-brain barrier penetration. The sulfanyl moiety may confer redox activity, unlike the oxane’s ether linkage.
- Synthetic Complexity : Higher molecular weight (453.9 g/mol) and multi-heterocyclic architecture complicate synthesis compared to the target compound .
Physicochemical Properties
*Estimated based on molecular formula C₁₆H₁₈ClN₃O₂.
Biological Activity
2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a chlorophenyl group and a pyrazole moiety linked to an oxan ring. Its molecular formula is .
Research indicates that compounds with pyrazole structures often exhibit a variety of biological activities, including:
- Anti-inflammatory properties
- Antimicrobial effects
- Antioxidant capabilities
- Anticancer activities
These effects are typically mediated through the inhibition of specific enzymes or receptors, modulation of signaling pathways, and interaction with cellular components.
Antioxidant Activity
Studies have shown that pyrazole derivatives can act as antioxidants. For instance, compounds similar to this compound have demonstrated the ability to protect cells from oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses .
Antimicrobial Activity
The compound has been tested against various bacterial strains. Preliminary results suggest moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
Anti-inflammatory Effects
Inhibition of inflammatory pathways has been observed in several studies. The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
Study 1: Antioxidant Activity in Fish Models
A study assessed the effect of thieno[2,3-c]pyrazole compounds on erythrocyte alterations in Clarias gariepinus exposed to 4-nonylphenol. The results indicated that treatment with pyrazole derivatives significantly reduced oxidative damage in erythrocytes compared to controls .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Pyrazole Treatment | 3.7 ± 0.37 |
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of synthesized pyrazole derivatives against various bacterial strains. The results showed significant inhibition zones for Salmonella typhi, indicating potential therapeutic applications for infections caused by resistant strains .
Q & A
Q. What are the common synthetic routes for 2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide?
The synthesis typically involves multi-step reactions starting with functionalized precursors. For example:
- Step 1 : Formation of the pyrazole ring via cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones under acidic or basic conditions .
- Step 2 : Introduction of the oxan-4-yl (tetrahydropyran) group via nucleophilic substitution or coupling reactions, often using catalysts like piperidine or triethylamine .
- Step 3 : Acetamide formation through condensation of the pyrazole intermediate with 2-(2-chlorophenyl)acetic acid derivatives, employing coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Q. Key Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 1 | Hydrazine hydrate, β-ketoester | Ethanol | 80–100°C | 60–75% |
| 2 | Oxan-4-yl bromide, K₂CO₃ | DMF | 60–80°C | 50–65% |
| 3 | EDC, triethylamine | CH₂Cl₂ | 0–25°C | 70–85% |
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, amide NH at δ 10.1–11.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 362.1 for C₁₈H₁₈ClN₃O₂) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., R₂²(10) dimer formation via N–H···O interactions) .
Advanced Research Questions
Q. How can reaction yields and purity be optimized for this compound?
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst Screening : Piperidine improves cyclization efficiency by reducing side reactions .
- Purification Strategies : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) achieves >95% purity .
Q. How can data contradictions (e.g., tautomerism or polymorphs) be resolved?
- Dynamic NMR : Detects tautomeric equilibria (e.g., amine-imine ratios) by variable-temperature studies .
- Powder XRD : Differentiates polymorphs by comparing diffraction patterns with simulated data from single-crystal structures .
- HPLC-MS : Monitors reaction intermediates to identify byproducts causing purity discrepancies .
Q. What computational methods are used to study its biological interactions?
- Molecular Docking : Predicts binding affinity to targets (e.g., cyclooxygenase enzymes) using software like AutoDock Vina .
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes geometry and calculates electrostatic potential surfaces for reactivity insights .
- Reaction Path Search : ICReDD’s hybrid computational-experimental approach accelerates reaction optimization by integrating quantum mechanics and machine learning .
Q. What strategies are employed to evaluate its biological activity?
- In Vitro Assays :
- Target Identification : CRISPR-Cas9 screening or thermal proteome profiling identifies binding partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
